molecular formula C17H11ClN6 B2591969 (E)-N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide CAS No. 75232-10-9

(E)-N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2591969
CAS No.: 75232-10-9
M. Wt: 334.77
InChI Key: JNWYISOZCLFFRU-LSHDLFTRSA-N
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Description

(E)-N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide is a useful research compound. Its molecular formula is C17H11ClN6 and its molecular weight is 334.77. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

Compounds structurally similar to (E)-N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide have shown promising results in anticancer and antimicrobial applications. A study highlighted the synthesis of heterocyclic compounds, including those with chlorophenyl groups, which exhibited significant potency against cancer cell lines and pathogenic strains in vitro (Katariya, Vennapu, & Shah, 2021).

Photophysical Properties in Organometallic Chemistry

In organometallic chemistry, compounds with chlorophenyl and pyridine groups have been studied for their photophysical properties. A comprehensive study involving rhenium tricarbonyl complexes with bidentate heterocyclic N–N ligands, including chlorophenyl and pyridine derivatives, revealed insights into their optical properties and electronic structure, which are crucial for understanding their potential applications in various fields (Albertino et al., 2007).

Antimalarial Activity

Another area of interest is the antimalarial activity of compounds containing chlorophenyl groups. A study conducted on N-(chlorophenyl)-N'-[4-(substituted amino)-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines demonstrated modest antimalarial activity, suggesting potential utility in the development of new antimalarial drugs (Werbel, Elslager, Hess, & Hutt, 1987).

Properties

IUPAC Name

N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6/c1-24(2)10-22-17-15(9-21)13(7-19)14(8-20)16(23-17)11-3-5-12(18)6-4-11/h3-6,10H,1-2H3/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWYISOZCLFFRU-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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